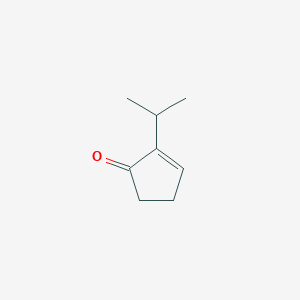![molecular formula C24H36ClNOSi B12277883 [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with two 3,5-dimethylphenyl groups, a methanol group, and a trimethylsilyl ether group. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the 3,5-Dimethylphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Methanol Group: This can be done through a nucleophilic substitution reaction.
Formation of the Trimethylsilyl Ether: This is typically achieved by reacting the hydroxyl group with trimethylsilyl chloride in the presence of a base.
Conversion to the Hydrochloride Salt: This final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the aromatic rings, leading to various reduced derivatives.
Substitution: The trimethylsilyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.
類似化合物との比較
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL: Lacks the trimethylsilyl ether group.
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL METHYL ETHER: Has a methyl ether group instead of a trimethylsilyl ether group.
Uniqueness: The presence of the trimethylsilyl ether group in ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. This structural feature also influences its reactivity and interaction with other molecules, providing unique advantages in both synthetic and biological contexts.
特性
分子式 |
C24H36ClNOSi |
|---|---|
分子量 |
418.1 g/mol |
IUPAC名 |
[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride |
InChI |
InChI=1S/C24H35NOSi.ClH/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22;/h11-16,23,25H,8-10H2,1-7H3;1H |
InChIキー |
WTDMRDKYLPARGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
